N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide
Description
N-{2-[(Thiophen-3-ylmethyl)amino]ethyl}acetamide is an acetamide derivative featuring a thiophen-3-ylmethyl-substituted ethylamino backbone. This article compares its structure, synthesis, and characteristics with similar compounds, leveraging data from diverse sources.
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
N-[2-(thiophen-3-ylmethylamino)ethyl]acetamide |
InChI |
InChI=1S/C9H14N2OS/c1-8(12)11-4-3-10-6-9-2-5-13-7-9/h2,5,7,10H,3-4,6H2,1H3,(H,11,12) |
InChI Key |
AHBVDYRMZJHFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCC1=CSC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide typically involves the reaction of thiophene-3-carboxaldehyde with ethylenediamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the thiophene ring or the amine group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized thiophene derivatives, reduced amine derivatives, and substituted thiophene compounds .
Scientific Research Applications
N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive thiophene core.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound’s structure comprises:
- Acetamide core : Common to all analogs.
- Ethylamino linker: A two-carbon chain with a secondary amine.
- Thiophen-3-ylmethyl group : A thiophene ring substituted at the 3-position, distinguishing it from analogs with alternative heterocycles or substituent positions.
Key analogs for comparison :
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I) : Contains dual thiophene rings (2- and 3-positions) and a cyano group.
UCM765 (N-{2-[(3-Methoxyphenyl)phenylamino]ethyl}acetamide) : Features a diphenylamino group with a methoxy substituent.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Substituted with a dichlorophenyl group and a thiazole ring.
N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide : Incorporates an indole ring with methoxy and methyl groups.
Structural Impact :
- Thiophene vs. other heterocycles : Thiophene (electron-rich) may enhance π-π interactions compared to thiazole (electron-deficient) or indole (hydrogen-bonding capability) .
- Substituent position : Thiophen-3-ylmethyl (target compound) vs. thiophen-2-yl (Compound I) alters steric and electronic profiles .
Target Compound
Key Observations :
- Reductive alkylation (for ethylamino linkers) often requires strict temperature control .
- Crystallization (e.g., Compound I) aids in structural confirmation via X-ray diffraction .
Physicochemical and Spectroscopic Properties
Solubility and Stability
- UCM765 : Improved water solubility due to methoxy groups; moderate metabolic stability .
- Compound I: Likely low solubility (nonpolar thiophene rings) but stable crystalline structure .
- 2-(2,6-Dichlorophenyl)-thiazolacetamide : Low solubility (chlorine substituents) but strong intermolecular hydrogen bonds .
Spectroscopic Data
Trends :
- C=O stretching : ~1650–1700 cm⁻¹ (IR) across analogs.
- Aromatic protons : Chemical shifts vary with substituent electronegativity (e.g., Cl vs. OCH₃).
Receptor Interactions
Metabolic Stability
- Halogenated analogs (e.g., UCM924 with Br/F substituents) exhibit enhanced metabolic stability compared to hydroxylated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
